2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Description
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound featuring a fused imidazo-benzothiazole core substituted with a 4-chlorophenyl group. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and radiosensitizing activities . The compound’s versatility allows for structural modifications at the 7-position of the benzothiazole ring or the phenyl group, enabling optimization for specific biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOOQPHNOURAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group undergoes nucleophilic substitution , facilitated by its electron-withdrawing chlorine substituent. Common reagents include:
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Polar protic solvents (e.g., HBr in aqueous conditions).
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Nucleophilic substitution | Aqueous HBr, reflux (105–110°C) | Hydrobromide salt formation |
| Cross-coupling | Palladium catalysts (e.g., Pd/C) | Functionalized derivatives |
Annulation Reactions
The compound participates in annulation reactions to form fused heterocycles. Key examples include:
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CuI-catalyzed oxidative cyclization with 2-phenoxyacetophenones, using atmospheric oxygen as an oxidant .
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Three-component reactions involving Sc(OTf)₃O₄@NCs/Sb(V) catalysts, yielding quinazoline derivatives under mild conditions (e.g., aqueous acetone) .
Reduction Reactions
Reduction steps are critical for functionalizing derivatives:
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Hydrogenation of nitro groups (e.g., 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole) using catalysts like Pd/C or Raney Ni .
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Metallic reductions (e.g., tin chloride, lithium aluminum hydride) for nitro-to-amine conversions .
Characterization and Spectral Data
Structural confirmation relies on:
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NMR spectroscopy : δ 8.19 (H, imidazothiazole proton), δ 6.78 (another characteristic proton) .
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HRMS analysis : ESI-HRMS matches molecular formulas (e.g., C₁₈H₁₄ClN₂O₂S₂ for spiro derivatives) .
Research Trends and Significance
Recent studies highlight diverse reactivity pathways , including green synthesis methods (e.g., solvent-free annulation) and structure-activity relationships for anticancer applications . The compound’s heterocyclic framework enables modular functionalization, making it a versatile scaffold in medicinal chemistry .
Scientific Research Applications
Immunosuppressive Properties
Recent studies have indicated that derivatives of imidazo[2,1-b]benzothiazole, including 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole, exhibit immunosuppressive activities. Research involving a series of related compounds demonstrated significant suppressive effects on delayed-type hypersensitivity (DTH) without inhibiting humoral immunity in mice. The most active compounds in this series were noted for their ability to modulate immune responses effectively .
Case Study: Immunological Activities
- Objective : Assess the immunological effects of this compound derivatives.
- Methodology : Oral administration in murine models.
- Findings : Significant suppression of DTH observed, indicating potential therapeutic roles in autoimmune diseases.
Antiulcer Activity
The compound has been explored for its antiulcer properties. Various imidazo[2,1-b]benzothiazole derivatives have been synthesized and evaluated for their ability to treat ulcers. These compounds have shown promising results as effective agents against ulcer formation due to their unique pharmacological profiles .
Case Study: Antiulcer Composition
- Objective : Evaluate the effectiveness of imidazo[2,1-b]benzothiazole compounds as antiulcer drugs.
- Methodology : Synthesis of novel compounds and testing for ulcer inhibition.
- Results : Compounds exhibited significant antiulcer activity compared to known treatments.
Kinase Inhibition
Another area of interest is the potential of this compound as a kinase inhibitor. Kinase inhibitors are crucial in treating various cancers and proliferative diseases. The compound's structure allows it to interact with specific protein kinases, which are often dysregulated in cancerous conditions .
Case Study: Kinase Inhibitor Development
- Objective : Investigate the kinase inhibitory effects of the compound.
- Methodology : In vitro assays to measure inhibition of receptor tyrosine kinases (RTKs).
- Findings : Demonstrated promising inhibitory activity against certain RTKs involved in cancer progression.
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Immunosuppressive Agent | Modulates immune response without affecting humoral immunity | Significant suppression of DTH in murine models |
| Antiulcer Activity | Potential treatment for gastric ulcers | Exhibited notable antiulcer effects |
| Kinase Inhibition | Targeting dysregulated kinases in cancer therapy | Effective inhibition observed against specific RTKs |
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and survival . Molecular docking studies have shown that this compound binds to the active site of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
The anticancer activity of 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole derivatives has been extensively compared to analogues with varying substituents:
- Key Observations: Sulfonamide substituents (e.g., 3f, 3g) enhance anticancer potency against Hep G2, likely due to increased DNA interaction . Bulky groups like the 4-methoxybenzylpiperazinyl in 5l improve selectivity for MDA-MB-231 over Hep G2 . Halogenation (bromo at 7-position in 3c) broadens activity across melanoma cell lines .
Antibacterial Activity
Imidazo[2,1-b][1,3]benzothiazole derivatives with aryl-thiazole-triazole acetamide substituents (e.g., compounds 13d, 13h, 13m) exhibit potent antibacterial activity, outperforming standard antibiotics in some cases .
Physicochemical Properties
Lipophilicity (logP) and solubility (logSw) critically influence bioavailability:
| Compound ID | Molecular Weight | logP | logSw | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|---|
| Target Compound | 302.75 | 4.79 | -6.36 | 10.48 | |
| 3f | ~350 (estimated) | 3.5* | -5.8* | 85.0* | |
| 5l | 460.42 | 5.68 | -6.36 | 10.48 |
- The target compound’s lower polar surface area (10.48 Ų) suggests favorable membrane permeability compared to sulfonamide derivatives (e.g., 3f: ~85 Ų) .
Radiosensitizing Effects
The 7-sulfonamide derivatives (3f, 3g) demonstrate superior radiosensitizing activity at 4 Gy, inducing DNA fragmentation at 0.054 μM . In contrast, non-sulfonamide analogues like 3c require higher radiation doses (2 Gy) for efficacy, highlighting the role of sulfonamide groups in enhancing radiosensitivity .
Enzyme Inhibition
Compound 5l exhibits a 5.72% inhibition of VEGFR2 at 20 μM, outperforming the parent compound 5a (3.76%) . This suggests that extended piperazinyl substituents improve kinase binding affinity, a feature absent in the chlorophenyl variant .
Biological Activity
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological mechanisms and therapeutic potential is crucial for further development in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.76 g/mol. The compound features a fused imidazole and benzothiazole ring system, contributing to its unique pharmacological properties.
Key Structural Features:
- Imidazole Ring : Contributes to biological activity through interactions with various enzymes.
- Benzothiazole Component : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Notably, it has been shown to inhibit tyrosine kinases that play critical roles in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | High activity |
| NCI-H358 | 6.48 ± 0.11 | High activity |
| Caco-2 | 39.8% viability | Significant reduction |
| A549 | 31.9% viability | Moderate reduction |
These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, particularly in lung and breast cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial and fungal strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating superior efficacy compared to standard antibiotics like ampicillin.
Comparative Antimicrobial Efficacy:
- Tested Strains : S. aureus, E. coli, Candida albicans
- Results : Exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound significantly decreased cell proliferation by inducing apoptosis.
- Lung Cancer Research : In vivo studies demonstrated tumor regression in mice treated with the compound compared to control groups.
- Antibacterial Trials : A comparative study against standard antibiotics indicated that this compound could serve as an alternative treatment for resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis at 130°C using ethanol as a solvent under reduced pressure yields fused imidazo[2,1-b]thiazole derivatives efficiently . Key parameters include temperature control (130°C for 45 minutes) and stoichiometric ratios of precursors (e.g., 5-fluorobenzothiazole amine and phenacyl bromides). Optimizing reaction time and solvent polarity can improve yields by 15–20% .
Q. How is crystallographic data utilized to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For orthorhombic crystals (space group Pca21), lattice parameters (e.g., a = 13.4591 Å, b = 4.7834 Å, c = 30.4674 Å) and hydrogen-bonding interactions (C–H···O) are analyzed to validate planar benzothiazole units and dihedral angles (<5° between aromatic rings) . Software like X-RED32 refines data to achieve R factors <0.059 .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretching at 750–850 cm⁻¹ and imidazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 425 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a HOMO energy of −6.2 eV suggests potential electron donation in antitumor mechanisms .
- Molecular Docking : Screens against targets like HIV-1 protease (PDB ID: 1HPV). Docking scores (<−8.0 kcal/mol) correlate with inhibitory activity, validated by in vitro assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor efficacy)?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., IC₅₀ = 12 µM in HeLa vs. 25 µM in MCF-7) to clarify selectivity .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antiviral activity while reducing cytotoxicity .
- Theoretical Frameworks : Link discrepancies to variations in assay conditions (e.g., serum concentration in cell cultures) using principles from evidence-based inquiry .
Q. How do substituents on the imidazo[2,1-b]thiazole core influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Chlorophenyl groups increase LogP (~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show t₁/₂ > 60 minutes for derivatives with -OCH₃ substituents due to slower oxidative metabolism .
- Table : Key Pharmacokinetic Parameters
| Substituent | LogP | t₁/₂ (min) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Cl | 3.5 | 45 | 12 |
| 4-OCH₃ | 2.8 | 68 | 28 |
Experimental Design & Data Analysis
Q. What in vitro assays are recommended for evaluating antitumor activity?
- Methodological Answer :
- MTT Assay : Measure cell viability in human cancer lines (e.g., A549, HepG2) with 48-hour exposure. Normalize data to controls and calculate IC₅₀ using nonlinear regression .
- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry quantifies early/late apoptotic cells .
Q. How can crystallographic data explain intermolecular interactions in solid-state structures?
- Methodological Answer : Analyze hydrogen-bonding networks (e.g., C–H···O and π-π stacking). For example, weak C–H···O bonds (2.8–3.0 Å) form 1D chains along the c-axis, stabilizing the crystal lattice . Mercury software visualizes these interactions and calculates packing coefficients (>70% indicates dense packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
